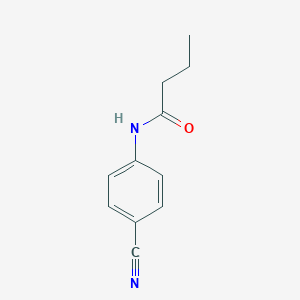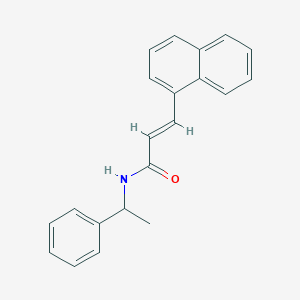![molecular formula C29H32N8O6S2 B324529 N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanediamide](/img/structure/B324529.png)
N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}pentanediamide is a complex organic compound characterized by the presence of pyrimidine rings and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}pentanediamide typically involves multiple steps, starting with the preparation of the 4,6-dimethylpyrimidine-2-amine precursor. This precursor is then reacted with sulfonyl chloride derivatives to introduce the sulfonamide groups. The final step involves the coupling of the sulfonamide intermediates with pentanediamide under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}pentanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}pentanediamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrimidine rings may also interact with nucleic acids or proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-N-phenylacetamide
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}pentanediamide is unique due to its dual sulfonamide groups and the presence of a pentanediamide linker. This structure provides distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C29H32N8O6S2 |
|---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
N,N//'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanediamide |
InChI |
InChI=1S/C29H32N8O6S2/c1-18-16-19(2)31-28(30-18)36-44(40,41)24-12-8-22(9-13-24)34-26(38)6-5-7-27(39)35-23-10-14-25(15-11-23)45(42,43)37-29-32-20(3)17-21(4)33-29/h8-17H,5-7H2,1-4H3,(H,34,38)(H,35,39)(H,30,31,36)(H,32,33,37) |
InChI Key |
PJKZGQKNJRLZDG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


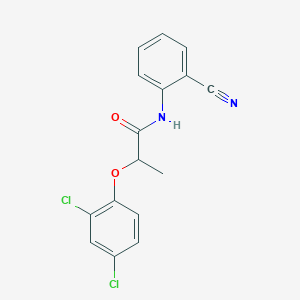
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B324449.png)
![N-[4-(diethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B324451.png)
![Methyl 2-{[(1-bromo-2-naphthyl)oxy]acetyl}hydrazinecarboxylate](/img/structure/B324452.png)
![Methyl 2-[(3-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B324453.png)
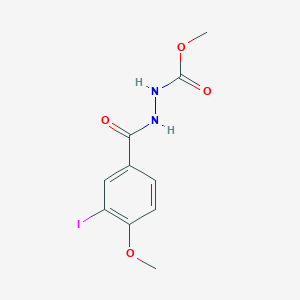
![Methyl 2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B324456.png)
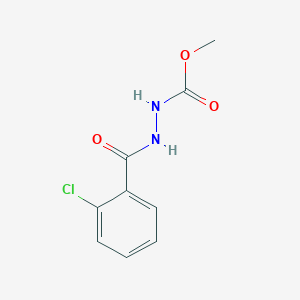
![2-{[2-(Methoxycarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B324460.png)
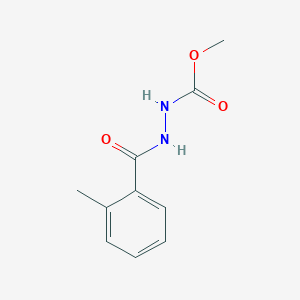
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide](/img/structure/B324464.png)
![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B324465.png)
